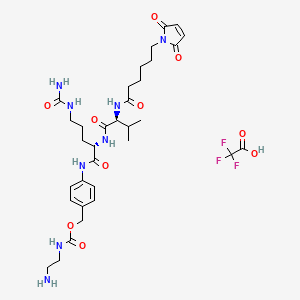

MC-VC-Pab-NH2 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H47F3N8O10 |

|---|---|

Molecular Weight |

772.8 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H46N8O8.C2HF3O2/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32;3-2(4,5)1(6)7/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45);(H,6,7)/t23-,27-;/m0./s1 |

InChI Key |

VRAGHKSLZZJHCO-QAVRJCAVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Targeted Therapy: A Technical Guide to the p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzylcarbamate (PABC) self-immolative spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant mechanism of triggered release has been instrumental in the success of numerous clinically approved and investigational therapies. This guide provides an in-depth exploration of the PABC spacer's function, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in the field.

Core Principles of PABC Self-Immolative Function

The primary role of the PABC spacer is to act as a stable, covalent bridge between a targeting moiety (like an antibody) and a potent therapeutic agent (the payload), rendering the payload inactive while in circulation.[1] The magic of the PABC system lies in its designed instability under specific physiological conditions. The self-immolation process is initiated by the cleavage of a trigger group, which is often a peptide sequence susceptible to enzymatic degradation within the target cell's lysosome.[2][3]

Upon enzymatic cleavage of the trigger, a free aniline nitrogen is exposed on the PABC moiety. This initiates a rapid and irreversible 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the spacer.[2][4] This "self-immolation" leads to the formation of an azaquinone methide intermediate and the release of the unmodified, fully active cytotoxic drug inside the target cell. This controlled release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity, thereby widening the therapeutic window.

Quantitative Analysis of PABC Spacer Performance

The efficacy of a PABC-based linker system is determined by its stability in systemic circulation and the kinetics of its cleavage and subsequent self-immolation upon reaching the target. The following tables summarize key quantitative data related to these performance metrics.

Table 1: Comparative Stability of PABC-Based Linkers in Plasma

| Linker Type | Species | Incubation Time (hours) | % Payload Release / % Intact Conjugate | Analytical Method | Reference(s) |

| Val-Cit-PABC | Human | 72 | <10% Release | LC-MS/MS | |

| Val-Cit-PABC | Human | - | Half-life: 230 days | - | |

| Val-Cit-PABC | Mouse | 24 | 100% Hydrolysis | LC-MS | |

| Val-Cit-PABC | Mouse | - | Half-life: 80 hours | - | |

| Val-Cit-PABC (ITC6104RO) | Mouse | - | Gradual decrease in DAR | LC-qTOF-MS | |

| EVCit-PABC | Mouse | - | Significantly enhanced stability vs. VC-PABC | - | |

| m-Amide PABC | Mouse | 24 | 50% Hydrolysis | LC-MS | |

| Glutamic Acid + m-Amide PABC | Mouse | 24 | 7% Hydrolysis | LC-MS |

Note: The instability of the Val-Cit-PABC linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which is not prevalent in human plasma.

Table 2: Enzymatic Cleavage of PABC-Based Linkers

| Linker Substrate | Enzyme | Enzyme Concentration | Substrate Concentration | Incubation Time | % Payload Release / Cleavage Rate | Reference(s) |

| Val-Cit-PABC-Fluorophore | Cathepsin B | - | - | - | Vmax: 8500 ± 350 RFU/min | |

| Val-Ala-PABC-Fluorophore | Cathepsin B | - | - | - | Vmax: 6200 ± 280 RFU/min | |

| Phe-Lys-PABC-Fluorophore | Cathepsin B | - | - | - | Vmax: 7800 ± 410 RFU/min | |

| N3-VC-Pab-Payload | Cathepsin B | 20 nM | 1 µM | 4 hours | >90% Release | |

| N3-VC-Pab-Payload (No enzyme) | Cathepsin B | 0 | 1 µM | 4 hours | <5% Release | |

| anti-HER2-VC(S)-MMAE | Cathepsin B | 20 nM | 1 µM | 4 hours | Release of free MMAE observed | |

| anti-HER2-VC(S)-MMAE | Cathepsin K, L, S | 20 nM | 1 µM | 4 hours | Release of free MMAE observed |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and validation of PABC-based linkers.

Synthesis of a Val-Cit-PABC Linker

A revised, high-yielding, and reproducible synthesis for the widely used Mc-Val-Cit-PABOH linker has been developed to avoid epimerization.

Methodology:

-

Spacer Incorporation: The synthesis begins with the incorporation of the p-aminobenzyl alcohol (PABOH) spacer onto Fmoc-protected L-citrulline using a coupling agent like HATU in the presence of a base such as DIPEA.

-

Dipeptide Formation: The Fmoc protecting group is removed from the citrulline-PABOH conjugate using a base like triethylamine in DMF. The resulting free amine is then coupled with a commercially available Fmoc-protected valine derivative (e.g., Fmoc-Val-OSu) to form the dipeptide. This method has been shown to produce the desired diastereomer in high yield (85-95%).

-

Purification and Characterization: The synthesized linker is purified using high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Enzymatic Cleavage Assay

This assay quantifies the rate and extent of payload release from an ADC upon incubation with a specific protease, such as cathepsin B.

Materials:

-

ADC construct

-

Purified human cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT.

-

Quenching Solution: Acetonitrile with an internal standard.

-

LC-MS/MS system.

Procedure:

-

Enzyme Activation: Activate the cathepsin B according to the manufacturer's instructions in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the activated enzyme in the pre-warmed assay buffer at 37°C.

-

Incubation and Time Points: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Reaction Quenching: Terminate the reaction by adding an excess of the cold quenching solution to precipitate the protein components.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.

-

LC-MS/MS Analysis: Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage and the cleavage kinetics.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species to assess the potential for premature drug release.

Methodology:

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

-

Time Points: Collect aliquots at various time points over an extended period (e.g., up to 7 days).

-

Sample Processing for Free Payload Analysis: Precipitate plasma proteins using an organic solvent like acetonitrile. Collect the supernatant for analysis.

-

Sample Processing for DAR Analysis: Purify the intact ADC from the plasma aliquots using affinity chromatography (e.g., Protein A/G beads).

-

Analysis:

-

Free Payload: Quantify the released drug in the supernatant using LC-MS/MS.

-

Intact ADC (DAR): Analyze the purified ADC using techniques like hydrophobic interaction chromatography (HIC) or high-resolution mass spectrometry to determine the average drug-to-antibody ratio (DAR).

-

-

Data Interpretation: Plot the percentage of intact ADC or the decrease in average DAR over time to determine the stability profile and half-life of the linker in plasma.

Visualizing the PABC Self-Immolation Pathway and Experimental Workflows

Diagrams are essential for illustrating the complex mechanisms and workflows involved in PABC spacer function and analysis.

References

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality, combining the exquisite specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule payload. The linker, a critical component connecting these two moieties, dictates the overall stability, efficacy, and safety profile of the ADC. Cleavable linkers are a major class of these connectors, engineered to be stable in systemic circulation and to release the cytotoxic payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount to widening the therapeutic window, maximizing on-target efficacy while minimizing systemic toxicity.[1][]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the various types of cleavable linkers, their mechanisms of action, a quantitative comparison of their performance, and detailed experimental protocols for their evaluation and characterization.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized into three primary types based on their mechanism of cleavage: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[1]

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, particularly proteases such as cathepsins, which are significantly overexpressed in the lysosomal compartments of tumor cells.[3] These linkers typically incorporate a dipeptide sequence that is specifically recognized and hydrolyzed by these proteases. The most prevalent dipeptide linker is the valine-citrulline (Val-Cit) linker.[4] Upon internalization of the ADC into the cancer cell and its subsequent trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC). This cleavage initiates a cascade that results in the release of the unmodified, active payload. Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been developed to offer advantages like reduced hydrophobicity.

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers exploit the pH differential between the systemic circulation (pH ~7.4) and the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) within tumor cells. The most common chemical moiety used in this class of linkers is the hydrazone bond. Hydrazone linkers are relatively stable at physiological pH but undergo rapid hydrolysis under acidic conditions, leading to the release of the payload. While effective, a key challenge with hydrazone linkers is ensuring their stability in plasma to prevent premature drug release.

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers leverage the significantly higher concentration of glutathione (GSH), a reducing agent, within the intracellular environment (millimolar range) compared to the bloodstream (micromolar range). These linkers typically feature a disulfide bond. Upon internalization of the ADC into the tumor cell, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing a thiol-containing payload or triggering a self-immolative cascade to release an unmodified drug. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature reduction in the circulation.

Quantitative Comparison of Cleavable Linker Performance

The selection of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data, providing a comparative analysis of different linker technologies.

Table 1: In Vitro Plasma Stability of Cleavable Linkers

| Linker Type | Representative Linker | ADC Example | Species | Half-life (t½) in Plasma | Reference(s) |

| Protease-Sensitive | mc-Val-Cit-PABC | Trastuzumab-MMAE | Human | >230 days | |

| mc-Val-Cit-PABC | Trastuzumab-MMAE | Mouse | ~80 hours | ||

| mc-Phe-Lys-PABC | Trastuzumab-MMAE | Human | ~30 days | ||

| mc-Phe-Lys-PABC | Trastuzumab-MMAE | Mouse | ~12.5 hours | ||

| pH-Sensitive | Hydrazone | Anti-CD30-Auristatin | Human | ~183 hours (at pH 7.4) | |

| Glutathione-Sensitive | SPDB | Maytansinoid ADC | Human | Stable |

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

| Linker Type | Representative Linker | ADC Example | Cell Line | IC50 (nM) | Reference(s) |

| Protease-Sensitive | mc-Val-Cit-PABC | Anti-HER2-MMAE | SK-BR-3 (HER2+) | 0.5 | |

| mc-Val-Cit-PABC | Anti-HER2-MMAE | MCF7 (HER2-) | >100 | ||

| mc-Val-Ala-PABC | Anti-HER2-MMAE | SK-BR-3 (HER2+) | 0.6 | ||

| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | HL-60 | 0.03 | |

| Glutathione-Sensitive | SPDB-DM4 | Anti-CanAg-DM4 | COLO 205 | 0.1 |

Table 3: Comparative In Vivo Efficacy of ADCs with Cleavable Linkers

| Linker Type | Representative Linker | ADC Example | Xenograft Model | Efficacy Outcome | Reference(s) |

| Protease-Sensitive | mc-Val-Cit-PABC | Anti-CD30-MMAE | Karpas 299 | Tumor regression at 1 mg/kg | |

| cBu-Cit-PABC | Anti-CD22-MMAE | BJAB | Greater tumor suppression than Val-Cit at 3 mg/kg | ||

| Glutathione-Sensitive | Disulfide | Anti-CD22-DM1 | Human Lymphoma | Tumor regression at a single 3 mg/kg dose |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species and quantify the rate of premature payload release.

Materials:

-

ADC of interest

-

Human, mouse, and rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Protein A or G magnetic beads

-

LC-MS/MS system

Procedure:

-

ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species. As a control, dilute the ADC in PBS.

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots.

-

Sample Preparation for Intact ADC Analysis (LC-MS):

-

Immediately quench the reaction by diluting the sample in cold PBS.

-

Capture the ADC from the plasma sample using Protein A or G affinity chromatography.

-

Wash the captured ADC to remove plasma proteins.

-

Elute the ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

-

-

Sample Preparation for Free Payload Quantification (LC-MS/MS):

-

Precipitate plasma proteins from the collected aliquots using acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.

-

-

Data Analysis:

-

Plot the percentage of intact ADC (based on DAR) or the concentration of free payload over time.

-

Calculate the half-life (t½) of the ADC in plasma for each species.

-

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency and specificity of an ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours, depending on the payload's mechanism of action.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound on both cell lines using a suitable software (e.g., GraphPad Prism).

-

Protocol 3: Bystander Cytotoxicity Assay (Co-culture Method)

Objective: To evaluate the ability of the payload released from an ADC to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC and isotype control ADC

-

96-well plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). As controls, seed each cell line individually. Allow cells to adhere overnight.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and an isotype control ADC.

-

Incubation: Incubate the plates for 72-120 hours.

-

Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.

-

A significant decrease in the viability of the GFP-expressing antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

-

Protocol 4: Cathepsin B Cleavage Assay

Objective: To determine the rate of cleavage of a protease-sensitive linker by cathepsin B.

Materials:

-

ADC with a protease-sensitive linker

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., at 10 µM) and cathepsin B (e.g., at 1 µM) in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it by adding a protease inhibitor or by rapid freezing.

-

Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

Data Analysis:

-

Plot the concentration of the released payload over time.

-

Determine the initial rate of cleavage from the linear portion of the curve.

-

Mandatory Visualizations

Signaling Pathway: ADC Internalization and Payload Release

Caption: Mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental Workflow: In Vitro ADC Characterization

References

An In-depth Technical Guide to MC-VC-Pab-NH2 TFA: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifluoroacetate salt of Maleimidocaproyl-valine-citrulline-p-aminobenzyl-carbamate (MC-VC-Pab-NH2 TFA), a critical linker used in the development of antibody-drug conjugates (ADCs). We will delve into its chemical properties, its role in ADC construction, detailed experimental protocols for its application, and the downstream cellular pathways affected by the cytotoxic payloads it delivers.

Core Properties of this compound

This compound is a vital component in the field of targeted cancer therapy. Its structure is meticulously designed to connect a monoclonal antibody to a potent cytotoxic agent, ensuring that the therapeutic payload is delivered specifically to cancer cells. The trifluoroacetate (TFA) salt form often aids in the stability and solubility of the molecule during synthesis and storage.

Below is a summary of its key quantitative data:

| Property | Value | Source(s) |

| Molecular Formula | C33H47F3N8O10 | [1][2][3][4] |

| Molecular Weight | 772.77 g/mol | [2] |

| Alternate Molecular Weight | 772.78 g/mol | |

| Alternate Molecular Weight | 772.8 g/mol | |

| CAS Number | 1616727-21-9 |

The Role of MC-VC-Pab-NH2 in Antibody-Drug Conjugates

The MC-VC-Pab-NH2 linker is a sophisticated system designed for the controlled release of a cytotoxic drug inside a target cell. It is comprised of several key components, each with a specific function:

-

Maleimidocaproyl (MC): This group contains a maleimide moiety that reacts with thiol groups on cysteine residues of a monoclonal antibody, forming a stable covalent bond.

-

Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomes of cancer cells. This enzymatic cleavage is the trigger for the drug release mechanism.

-

p-Aminobenzyl (Pab): This unit acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This rapid fragmentation ensures the release of the unmodified, active cytotoxic drug.

-

Amine (NH2): The terminal amine group serves as the attachment point for the cytotoxic payload, which is typically conjugated via a carbamate linkage.

The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC utilizing a similar linker, MC-VC-Pab-MMAE, where MMAE is the cytotoxic payload.

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Experimental Protocols

The following are generalized protocols for the conjugation of a drug-linker, such as MC-VC-Pab-MMAE, to a monoclonal antibody. The precise amounts and reaction conditions may require optimization for specific antibodies and drug-linkers.

Antibody Preparation

-

Objective: To prepare the monoclonal antibody in a suitable buffer for the conjugation reaction.

-

Procedure:

-

The monoclonal antibody should be at a concentration of 5-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into a phosphate-buffered saline (PBS) solution at pH 7.4 is necessary. This can be achieved using a desalting column or through dialysis.

-

Partial Reduction of the Antibody

-

Objective: To reduce a controlled number of interchain disulfide bonds on the antibody to generate free thiol groups for conjugation.

-

Procedure:

-

Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 10 mM in water.

-

Add a molar excess of the TCEP solution to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Drug-Linker Preparation

-

Objective: To dissolve the drug-linker in a suitable solvent immediately before the conjugation reaction.

-

Procedure:

-

Dissolve the MC-VC-Pab-drug payload (e.g., MC-VC-Pab-MMAE) in a minimal amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction

-

Objective: To covalently link the drug-linker to the reduced antibody.

-

Procedure:

-

Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.

-

Ensure that the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent denaturation of the antibody.

-

Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.

-

Purification of the ADC

-

Objective: To remove unreacted drug-linker and other small molecules from the ADC solution.

-

Procedure:

-

Use a desalting column equilibrated with PBS at pH 7.4 to purify the ADC.

-

Collect the eluate containing the purified ADC.

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Mechanism of Action: From Linker Cleavage to Cell Death

The efficacy of an ADC containing the MC-VC-Pab linker is dependent on a cascade of events that begins with its internalization into a cancer cell and culminates in the induction of apoptosis by the released cytotoxic payload.

Linker Cleavage and Payload Release

The following diagram illustrates the mechanism of drug release:

Caption: The process of enzymatic cleavage and self-immolation leading to drug release.

This process is initiated when the ADC is internalized by a cancer cell and trafficked to the lysosome. The acidic environment and the presence of proteases like cathepsin B facilitate the cleavage of the valine-citrulline dipeptide. This cleavage unmasks the aniline nitrogen of the PAB spacer, triggering a rapid and irreversible 1,6-elimination reaction that liberates the active cytotoxic drug.

Downstream Signaling of a Common Payload: Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a frequently used payload with the MC-VC-Pab linker. Once released into the cytoplasm, MMAE disrupts the cellular machinery, leading to programmed cell death.

The key signaling pathway affected by MMAE is as follows:

Caption: The signaling cascade initiated by MMAE, leading to apoptosis.

MMAE functions by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption prevents the formation of the mitotic spindle, a structure essential for cell division. As a result, the cell cycle is arrested in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, which is characterized by the activation of a cascade of enzymes called caspases, including caspase-3 and caspase-9. These caspases then cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell in an orderly process of apoptosis.

References

The Core Principle of Selective Payload Release: A Technical Guide to the MC-VC-Pab-NH2 Linker

For Researchers, Scientists, and Drug Development Professionals

The MC-VC-Pab-NH2 linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This in-depth technical guide elucidates the core principle of its selective payload release mechanism, provides detailed experimental protocols for its characterization, and presents a summary of its performance characteristics.

Introduction to the MC-VC-Pab-NH2 Linker

Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver cytotoxic payloads directly to tumor cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of payload release within the target cell.[1] The MC-VC-Pab-NH2 linker is a cleavable linker system designed for optimal performance in this regard.[2][3][4][5]

The linker is comprised of three key components:

-

MC (Maleimidocaproyl): This group serves as a stable connector to the antibody. The maleimide moiety reacts with the thiol group of a cysteine residue on the antibody, forming a stable covalent thioether bond.

-

VC (Valine-Citrulline): This dipeptide sequence is the enzymatically cleavable trigger. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.

-

Pab-NH2 (p-aminobenzylcarbamate with a terminal primary amine): The PABC moiety is a self-immolative spacer. Following the cleavage of the VC dipeptide by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active payload. The terminal primary amine (-NH2) is the attachment point for the cytotoxic drug.

Mechanism of Selective Payload Release

The selective release of the payload from an ADC utilizing the MC-VC-Pab-NH2 linker is a multi-step process that occurs preferentially within the target cancer cell. This targeted release is crucial for maximizing the therapeutic window of the ADC.

The process can be broken down into the following key stages:

-

ADC Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Trafficking to the Lysosome: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, the high concentration of cathepsin B leads to the enzymatic cleavage of the amide bond between the citrulline and the p-aminobenzyl group of the PABC spacer. While designed for cathepsin B, studies have shown that other cysteine cathepsins can also cleave the VC linker, providing multiple pathways for payload release.

-

Self-Immolation and Payload Release: The cleavage of the VC dipeptide unmasks the aniline nitrogen of the PABC spacer, triggering a spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified, fully active cytotoxic payload with a primary amine, along with the fragmentation of the spacer into p-aminobenzyl alcohol and carbon dioxide.

Caption: Signaling pathway of ADC internalization and payload release.

Quantitative Data on Linker Performance

The performance of an ADC linker is evaluated based on its stability in circulation and its efficiency in releasing the payload at the target site. The following table summarizes representative data comparing the stability of ADCs with the mc-vc-PAB-MMAE linker to those with a non-cleavable linker (SMCC-MMAE).

| Parameter | mc-vc-PAB-MMAE (Cleavable) | SMCC-MMAE (Non-Cleavable) | Reference |

| Payload Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Proteolytic degradation of the antibody in the lysosome | |

| Plasma Stability (Human) | High (<1% MMAE release after 6 days) | Very High (<0.01% MMAE release after 7 days) | |

| Plasma Stability (Mouse) | Moderate (~25% MMAE release after 6 days) | High | |

| Bystander Effect | Yes (released payload is membrane-permeable) | No | |

| Hydrophobicity (AlogP of drug-linker) | 4.79 | 3.76 (for MCC-maytansinoid) |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the VC linker to cleavage by its target enzyme, cathepsin B.

Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC with MC-VC-Pab-NH2 linker

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well microplate

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate buffer.

-

Activate the cathepsin B according to the manufacturer's instructions.

-

In a 96-well plate, add the ADC to the assay buffer.

-

Initiate the reaction by adding the activated cathepsin B to the wells containing the ADC.

-

Incubate the plate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of cold quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload against time to determine the cleavage rate.

Caption: Experimental workflow for the Cathepsin B cleavage assay.

Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.

Objective: To quantify the premature release of the payload from an ADC when incubated in plasma.

Materials:

-

ADC with MC-VC-Pab-NH2 linker

-

Human, monkey, rat, and mouse plasma

-

PBS (phosphate-buffered saline)

-

Protein A or G magnetic beads for immunoaffinity capture

-

Elution buffer

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in plasma from different species (e.g., human, cynomolgus monkey, mouse) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

For each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.

-

Wash the beads to remove non-specifically bound plasma proteins.

-

Elute the ADC from the beads.

-

Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.

-

Alternatively, the plasma supernatant after ADC capture can be analyzed to quantify the amount of released payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the Ag+ and Ag- cells in separate 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Treat the cells with the different concentrations of the test articles. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Conclusion

The MC-VC-Pab-NH2 linker represents a highly effective and versatile platform for the development of antibody-drug conjugates. Its mechanism of selective payload release, triggered by the high cathepsin B activity within the lysosomes of cancer cells, ensures targeted drug delivery and minimizes off-target toxicity. The robust experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ADCs incorporating this linker, enabling researchers and drug developers to optimize the design of next-generation cancer therapeutics.

References

The Nexus of Precision: An In-depth Technical Guide to ADC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite molecular architecture lies the linker, a component of critical importance that dictates the stability, efficacy, and ultimate therapeutic index of the ADC. This technical guide delves into the core principles of ADC linker chemistry, providing a comprehensive overview of linker types, conjugation strategies, and the analytical methods essential for their characterization.

The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers

The fundamental design choice in ADC development revolves around the linker's intended fate within the biological milieu. This decision bifurcates linkers into two primary categories: cleavable and non-cleavable, each with distinct mechanisms of action and inherent advantages and disadvantages.

Cleavable Linkers: These linkers are engineered to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell, liberating the cytotoxic payload. This targeted release is orchestrated by specific physiological triggers.

-

Enzyme-Sensitive Linkers: Exploiting the enzymatic machinery of cancer cells, these linkers are among the most prevalent. Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit), are designed to be substrates for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. Upon internalization and trafficking to the lysosome, the linker is cleaved, releasing the drug.[1][2]

-

pH-Sensitive Linkers: These linkers leverage the pH differential between the bloodstream (pH ~7.4) and the acidic compartments of the cell, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3] Hydrazone linkers are a classic example, undergoing hydrolysis in the low-pH environment to release the payload.[1]

-

Redox-Sensitive Linkers: The intracellular environment is significantly more reducing than the bloodstream due to a higher concentration of glutathione (GSH). Disulfide linkers are designed to be stable in the oxidizing environment of the plasma but are readily cleaved by intracellular GSH, providing another mechanism for targeted drug release.[1]

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the payload. The release of the active drug metabolite relies on the complete lysosomal degradation of the antibody component following internalization. This approach generally results in higher plasma stability and a reduced risk of off-target toxicity. A prominent example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®).

Quantitative Comparison of Linker Performance

The choice of linker profoundly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from preclinical studies, offering a comparative perspective on linker stability and in vitro efficacy. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental models, antibodies, and payloads used.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

| Linker Type | Linker Example | ADC Construct | Species | Half-life (t½) | Reference |

| Peptide (Cleavable) | Val-Cit | Trastuzumab-vc-MMAE | Human | > 150 hours | |

| Peptide (Cleavable) | Val-Ala | Trastuzumab-va-MMAE | Human | > 150 hours | |

| Hydrazone (Cleavable) | Hydrazone | Anti-CD22-Calicheamicin | Human | ~ 48-72 hours | |

| Disulfide (Cleavable) | SPDB | Anti-CD30-DM1 | Human | ~ 100 hours | |

| Thioether (Non-cleavable) | SMCC | Trastuzumab-DM1 | Human | Very High (>200 hours) | |

| Sulfatase-cleavable | Aryl Sulfate | Trastuzumab-MMAE | Mouse | > 7 days | |

| Silyl ether-based (acid-cleavable) | Silyl ether | Trastuzumab-MMAE | Human | > 7 days |

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC | Target Cell Line | Linker Type | IC50 (nM) | Reference |

| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | Val-Cit (Cleavable) | 0.5 | |

| Trastuzumab-va-MMAE | SK-BR-3 (HER2+) | Val-Ala (Cleavable) | 0.6 | |

| Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | SMCC (Non-cleavable) | 1.2 | |

| Anti-CD30-vc-MMAE | L540cy (CD30+) | Val-Cit (Cleavable) | ~0.1 | |

| Anti-CD30-mc-MMAF | L540cy (CD30+) | Maleimidocaproyl (Non-cleavable) | ~5 | |

| β-galactosidase-cleavable ADC | HER2+ cell line | β-galactosidase-cleavable | 8.8 pM | |

| Val-Cit linker ADC | HER2+ cell line | Val-Cit | 14.3 pM | |

| Non-cleavable ADC | HER2+ cell line | Non-cleavable | 609 pM |

Conjugation Chemistries: Forging the Link

The covalent attachment of the linker-payload to the antibody is a critical step in ADC synthesis. The choice of conjugation strategy influences the homogeneity, stability, and ultimately, the therapeutic window of the ADC.

Non-Specific Conjugation

-

Lysine Conjugation: This method targets the primary amines on the side chains of lysine residues, which are abundant on the antibody surface. While straightforward, this approach often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can impact pharmacokinetics and efficacy.

-

Cysteine Conjugation: This strategy involves the reduction of interchain disulfide bonds in the antibody hinge region, exposing reactive thiol groups for conjugation. This method offers more control over the conjugation sites and typically yields a more defined mixture of ADC species (DAR 0, 2, 4, 6, 8). Maleimide chemistry is commonly employed for this purpose, forming a stable thioether bond with the cysteine thiol.

Site-Specific Conjugation

To overcome the heterogeneity associated with traditional methods, various site-specific conjugation technologies have been developed. These approaches aim to produce homogeneous ADCs with a precise DAR and defined conjugation sites, leading to improved consistency and a more predictable pharmacological profile. Examples include the use of engineered cysteines, unnatural amino acids, and enzymatic conjugation methods.

Visualizing the Pathways and Processes

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in ADC linker chemistry and experimental workflows.

Caption: Mechanism of action for an ADC with a cleavable linker.

References

MC-VC-Pab-NH2 TFA Salt: A Technical Guide to a Clinically Validated ADC Linker

Audience: Researchers, scientists, and drug development professionals.

Abstract

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab) linker system represents a pinnacle of linker design, offering a balance of plasma stability and tumor-specific payload release. This technical guide provides an in-depth examination of MC-VC-Pab-NH2 in its common trifluoroacetic acid (TFA) salt form. We will dissect its mechanism of action, present key quantitative data, provide detailed experimental protocols for its use, and visualize the associated biological and chemical workflows.

Core Concepts: Anatomy of the MC-VC-Pab-NH2 Linker

MC-VC-Pab-NH2 is a multi-component, proteolytically-cleavable linker precursor used in the synthesis of ADCs.[1][2] The trifluoroacetic acid (TFA) salt form is a stable, solid formulation that facilitates handling and dissolution during the conjugation process. Each component of the linker is engineered for a specific function:

-

Maleimidocaproyl (MC): This unit contains a reactive maleimide group that forms a stable covalent thioether bond with sulfhydryl groups on the antibody.[3] These sulfhydryl groups are typically generated by the selective reduction of interchain disulfide bonds.

-

Valine-Citrulline (VC): This dipeptide sequence is the linker's key innovation. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often highly expressed in tumor cells but has low activity in systemic circulation due to the neutral pH of blood.[][5]

-

p-Aminobenzylcarbamate (Pab): This is a self-immolative spacer. Once Cathepsin B cleaves the amide bond C-terminal to the citrulline residue, the Pab moiety undergoes a spontaneous 1,6-elimination reaction, which liberates the attached drug payload in its unmodified, active form.

-

Terminal Amine (-NH2): This functional group serves as the attachment point for the cytotoxic drug, typically forming a carbamate linkage.

This sophisticated design ensures the ADC remains intact and inert in the bloodstream, minimizing off-target toxicity. Only upon internalization into a target cancer cell and trafficking to the lysosome is the potent payload released.

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic action of an ADC utilizing the MC-VC-Pab linker is a sequential, multi-step process.

Caption: The sequential mechanism of action for a VC-Pab-linked ADC.

Quantitative Data Presentation

The performance of ADCs using the MC-VC-Pab linker has been extensively documented. The following tables summarize key data points.

Table 1: Linker Stability in Plasma

| Linker System | Plasma Source | Stability Profile | Key Observation |

| mc-vc-PAB-MMAE | Human, Monkey | High Stability (<1% MMAE release after 6 days) | The VC linker is highly stable in primate plasma, minimizing premature drug release. |

| mc-vc-PAB-MMAE | Mouse | Relatively Unstable (~25% release after 6 days) | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), a factor to consider in preclinical models. |

Table 2: In Vitro Cytotoxicity of Representative ADCs

| ADC Name | Target Antigen | Cell Line | IC50 |

| Brentuximab Vedotin | CD30 | Hodgkin Lymphoma Cells | <10 ng/mL |

| Brentuximab Vedotin | CD30 | CD30-positive cells | 2.5 ng/mL |

| Polatuzumab Vedotin | CD79b | Diffuse Large B-cell Lymphoma | Not specified, but shows dose-dependent tumor inhibition |

| Trastuzumab-vc-MMAE | HER2 | N87, BT474 (High HER2) | 13 - 43 ng/mL |

| vc-MMAE (Free Drug-Linker) | N/A | SKBR3 | 410.5 nM |

Experimental Protocols

Protocol for Antibody Conjugation

This protocol details the generation of an ADC via partial reduction of antibody interchain disulfide bonds and subsequent conjugation with a maleimide-activated linker-drug like MC-VC-Pab-MMAE.

References

Methodological & Application

Application Note: Protocol for Cysteine-Directed Conjugation of MC-VC-Pab-NH2 TFA to a Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a small molecule drug.[1] A critical component of an ADC is the linker, which connects the antibody to the payload.[2] This protocol details the conjugation of a maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-VC-Pab) based linker to a monoclonal antibody. This system utilizes cysteine-directed conjugation, where the maleimide group of the linker forms a stable thioether bond with sulfhydryl groups on the antibody.[] These sulfhydryl groups are generated by the mild reduction of the antibody's native interchain disulfide bonds.[4]

The VC (valine-citrulline) dipeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within target tumor cells.[5] Upon cleavage of the VC linker, the PAB spacer undergoes a self-immolative 1,6-elimination to release the attached payload (conjugated to the terminal NH2 group) in its active form inside the cancer cell. The MC-VC-Pab-NH2 linker is typically supplied as a trifluoroacetic acid (TFA) salt to improve stability and solubility, which may require consideration during the conjugation reaction.

This document provides a comprehensive, step-by-step protocol for the reduction, conjugation, purification, and characterization of an ADC using this linker technology.

Experimental Workflow and Mechanisms

The overall process involves a sequential, multi-step workflow from antibody preparation to final ADC characterization.

Caption: High-level workflow for ADC synthesis and characterization.

The intracellular release of the drug is mediated by enzymatic cleavage within the lysosome.

Caption: Mechanism of ADC internalization and payload release.

Materials and Reagents

-

Antibody: IgG isotype (e.g., 5-10 mg/mL)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed and purged with an inert gas (Argon or Nitrogen).

-

Linker-Payload: MC-VC-Pab-NH2-Payload TFA salt.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (e.g., 10 mM stock in water).

-

Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

-

Quenching Reagent (Optional): N-acetylcysteine.

-

Purification: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system and columns.

-

Characterization: UV-Vis Spectrophotometer, HIC-HPLC system.

Experimental Protocol

This protocol is optimized for a 1-5 mg scale conjugation. Adjust volumes accordingly for different amounts.

Step 1: Antibody Preparation and Reduction

The goal of this step is to partially reduce the interchain disulfide bonds of the antibody to generate reactive free thiol (-SH) groups.

-

Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, exchange it into the degassed Conjugation Buffer (PBS, pH 7.2-7.4) using a desalting column or dialysis.

-

Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.

-

TCEP Addition: Prepare a fresh 10 mM stock solution of TCEP in water. Add a molar excess of TCEP to the antibody solution. The exact molar ratio is critical for controlling the number of reduced disulfides and, consequently, the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.

-

Incubation: Gently mix the solution and incubate at 37°C for 1-2 hours under an inert gas atmosphere (e.g., argon or nitrogen) to prevent re-oxidation of the thiol groups.

Step 2: Linker-Payload Preparation

-

Dissolution: Immediately before use, dissolve the MC-VC-Pab-NH2-Payload TFA salt in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure complete dissolution.

Step 3: Conjugation Reaction

This step involves the covalent attachment of the linker-payload's maleimide group to the newly generated thiols on the antibody.

-

Addition of Linker-Payload: Add a slight molar excess of the dissolved linker-payload to the reduced antibody solution. A common starting point is a 1.2 to 1.5-fold molar excess of the linker-payload over the amount of TCEP used in the reduction step.

-

Solvent Concentration: Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing, protected from light.

-

Quenching (Optional): To stop the reaction, a thiol-containing reagent like N-acetylcysteine can be added in excess (e.g., 5-fold molar excess over the linker-payload) to react with any remaining maleimide groups. Incubate for an additional 20 minutes.

Step 4: ADC Purification

Purification is essential to remove unreacted linker-payload, aggregates, and residual solvents.

-

Method Selection: Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller, unreacted components. Hydrophobic Interaction Chromatography (HIC) can also be used and has the added benefit of resolving different DAR species.

-

SEC Protocol:

-

Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.

-

Load the reaction mixture onto the column.

-

Elute with PBS and collect fractions corresponding to the high molecular weight peak, which contains the ADC.

-

Pool the relevant fractions.

-

Step 5: ADC Characterization

The final ADC must be characterized to determine its concentration and average DAR, which are critical quality attributes.

-

Protein Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: This is a straightforward method to determine the average DAR. It requires measuring the absorbance of the ADC at 280 nm (protein and drug) and at the wavelength of maximum absorbance for the drug (λmax). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

-

Formula: DAR = (ε_Ab_280 * A_drug_λmax) / (A_280 * ε_drug_λmax - A_drug_λmax * ε_drug_280)

-

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method that separates ADC species based on the number of conjugated drugs. Each additional drug molecule increases the hydrophobicity of the ADC. The resulting chromatogram will show distinct peaks corresponding to antibodies with different numbers of drugs (DAR0, DAR2, DAR4, etc.). The weighted average DAR can be calculated from the peak areas.

-

Summary of Quantitative Data

The following table provides a summary of typical parameters for the conjugation protocol. Optimization may be required for specific antibodies and payloads.

| Parameter | Recommended Range | Purpose |

| Antibody Reduction | ||

| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. |

| TCEP:Antibody Molar Ratio | 2.5:1 to 5:1 | Controls the number of available thiol groups for conjugation. |

| Reduction Time | 1 - 2 hours | Allows for sufficient reduction of interchain disulfides. |

| Reduction Temperature | 37°C | Accelerates the reduction reaction. |

| Conjugation | ||

| Linker-Payload:TCEP Molar Ratio | 1.2:1 to 1.5:1 | Ensures conjugation to available thiols while minimizing excess linker. |

| DMSO Concentration | < 10% (v/v) | Prevents denaturation or aggregation of the antibody. |

| Conjugation Time | 1 - 2 hours | Allows for completion of the thiol-maleimide reaction. |

| Conjugation Temperature | Room Temperature (20-25°C) | Standard condition for stable maleimide conjugation. |

| Expected Outcome | ||

| Average DAR | 2 - 4 | A typical therapeutic window for many ADCs. |

| Purity (by SEC) | > 95% | Indicates removal of aggregates and unreacted species. |

References

Application Notes and Protocols for the Use of MC-VC-Pab-NH2 TFA in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed guide on the use of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-NH2 (MC-VC-Pab-NH2) linker, supplied as a trifluoroacetic acid (TFA) salt, in the synthesis of ADCs.

The MC-VC-Pab-NH2 linker is a protease-cleavable linker designed for targeted drug delivery.[] It features several key components:

-

Maleimidocaproyl (MC) group: A thiol-reactive group for stable covalent attachment to cysteine residues on the antibody.[2]

-

Valine-Citrulline (VC) dipeptide: A specific substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3] This ensures targeted release of the payload within the cancer cell.

-

p-Aminobenzylcarbamate (Pab) spacer: A self-immolative moiety that, upon cleavage of the VC dipeptide, releases the unmodified active drug.[4][5]

-

Terminal Amine (-NH2): A functional group that allows for the attachment of a wide variety of cytotoxic payloads possessing a carboxylic acid or activated ester.

This guide will cover the step-by-step process from payload conjugation to the linker, to the final synthesis, purification, and characterization of the ADC.

Mechanism of Action: Intracellular Payload Release

The targeted delivery and conditional activation of the payload are central to the design of ADCs using the MC-VC-Pab linker. The process is initiated upon the binding of the ADC to its target antigen on a cancer cell, followed by internalization.

References

- 2. m.youtube.com [m.youtube.com]

- 3. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MC-VC-Pab-NH2 TFA Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides a detailed protocol for the conjugation of a drug-linker containing the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-VC-Pab) moiety to a monoclonal antibody.

The MC-VC-Pab linker is a widely used, enzymatically cleavable linker system.[1][][3] Its key features include:

-

Maleimide (MC) group: Reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, forming a stable covalent thioether bond.[][4]

-

Valine-Citrulline (VC) dipeptide: Serves as a recognition site for lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells. This ensures targeted drug release within the cancer cell.

-

p-Aminobenzylcarbamate (Pab) spacer: A self-immolative unit that, upon cleavage of the VC dipeptide, spontaneously releases the attached drug in its unmodified, active form.

-

Terminal Amine (NH2): Allows for the attachment of the cytotoxic payload.

-

Trifluoroacetic acid (TFA) salt: The linker is often supplied as a TFA salt, which associates with the free amine. TFA is a common counterion used in purification of synthetic peptides and small molecules.

This protocol will detail the steps for antibody preparation, conjugation with an MC-VC-Pab-NH2-drug construct, and subsequent purification and characterization of the resulting ADC.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Specification | Supplier (Example) |

| Monoclonal Antibody (mAb) | >95% purity | In-house or commercial |

| MC-VC-Pab-Drug | TFA salt | Various |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | |

| L-Cysteine | Sigma-Aldrich | |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |

| Phosphate Buffered Saline (PBS) | pH 7.4 | Gibco |

| Borate Buffer | 500 mM Sodium Borate, 500 mM NaCl, pH 8.0 | In-house preparation |

| Diethylenetriaminepentaacetic acid (DTPA) | Sigma-Aldrich | |

| Desalting Columns (e.g., Sephadex G25) | Cytiva | |

| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | |

| UV-Vis Spectrophotometer | Beckman Coulter | |

| HPLC System with HIC and SEC columns | Agilent, Waters |

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation. The goal is to achieve a controlled number of available thiols to obtain a desired Drug-to-Antibody Ratio (DAR).

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.

-

-

Reduction Reaction Setup:

-

In a reaction tube, add the antibody solution.

-

Add Borate buffer (pH 8.0) and DTPA solution (to chelate any trace metals that could promote re-oxidation of thiols).

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a molar excess of TCEP to the antibody solution. The exact molar ratio of TCEP to antibody needs to be optimized to achieve the desired DAR (a starting point is 2-5 molar equivalents of TCEP per antibody).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Purification of Reduced Antibody:

-

Immediately after incubation, remove excess TCEP using a desalting column (e.g., Sephadex G25) pre-equilibrated with PBS containing 1 mM DTPA.

-

Collect the protein fractions containing the reduced antibody. The thiol concentration can be determined using Ellman's reagent.

-

Protocol 2: ADC Conjugation

This protocol details the conjugation of the drug-linker to the reduced antibody.

-

Drug-Linker Preparation:

-

Immediately before use, dissolve the MC-VC-Pab-Drug TFA salt in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

To the purified, reduced antibody solution, add a slight molar excess of the dissolved drug-linker. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the available thiol groups.

-

Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.

-

Allow the conjugation reaction to proceed at room temperature (or on ice) for 1 hour with gentle mixing.

-

-

Quenching the Reaction:

-

To quench the reaction and cap any unreacted maleimide groups, add an excess of L-cysteine (e.g., 20-fold molar excess over the drug-linker).

-

Incubate for an additional 15-30 minutes.

-

Protocol 3: ADC Purification

Purification is crucial to remove unreacted drug-linker, quenching agent, and any aggregates.

-

Initial Purification:

-

Use a desalting column (e.g., Sephadex G25) or tangential flow filtration (TFF) to remove small molecule impurities. The buffer should be exchanged to a formulation buffer (e.g., PBS).

-

-

Chromatographic Purification (Optional but Recommended):

-

For a more homogenous product, further purification can be performed using chromatography techniques such as:

-

Size Exclusion Chromatography (SEC): To remove aggregates.

-

Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.

-

-

Protocol 4: ADC Characterization

The final ADC product must be thoroughly characterized to ensure quality and consistency.

-

Protein Concentration:

-

Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

-

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated drugs, allowing for the calculation of the average DAR and the distribution of different DAR species.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR.

-

-

Purity and Aggregation:

-

Size Exclusion Chromatography (SEC): SEC is the standard method to assess the level of aggregation in the final ADC product.

-

SDS-PAGE: Can be used to assess the integrity of the antibody chains after conjugation.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols. These values may require optimization for specific antibody and drug-linker combinations.

Table 1: Antibody Reduction Parameters

| Parameter | Recommended Range | Purpose |

| Antibody Concentration | 5-10 mg/mL | Optimal for reaction kinetics |

| TCEP:Antibody Molar Ratio | 2:1 to 5:1 | Controls the degree of disulfide reduction |

| Incubation Temperature | 37°C | Promotes efficient reduction |

| Incubation Time | 1-2 hours | Allows for sufficient reduction |

Table 2: ADC Conjugation Parameters

| Parameter | Recommended Range | Purpose |

| Drug-Linker:Thiol Molar Ratio | 1.2:1 to 1.5:1 | Ensures efficient conjugation to available thiols |

| DMSO Concentration | < 10% (v/v) | Prevents antibody denaturation |

| Reaction Temperature | 4°C to Room Temperature | Controls reaction rate |

| Reaction Time | 1 hour | Sufficient for conjugation |

| L-Cysteine:Drug-Linker Molar Ratio | 20:1 | Quenches unreacted maleimide groups |

Visualizations

Experimental Workflow

Caption: Workflow for ADC synthesis and characterization.

Signaling Pathway: ADC Mechanism of Action

Caption: Mechanism of action of an ADC.

References

Application Notes and Protocols for Payload Attachment to MC-VC-Pab-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule payloads. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (MC-VC-Pab) linker is a widely utilized, enzyme-cleavable linker in ADC development. Its terminal amine (NH2), often supplied as a trifluoroacetic acid (TFA) salt, serves as a versatile attachment point for various cytotoxic payloads.

This document provides detailed application notes and protocols for the attachment of a cytotoxic payload to the MC-VC-Pab-NH2 TFA linker, the subsequent purification of the drug-linker conjugate, and its final conjugation to a monoclonal antibody.

Core Components and Their Interrelationship

The successful construction and function of an ADC hinge on the seamless interaction of its three core components: the monoclonal antibody, the linker, and the cytotoxic payload.

Application Notes and Protocols for the Use of MC-VC-Pab-NH2 TFA with MMAE Payload in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. This approach allows for the selective delivery of the toxic payload to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component of a successful ADC is the linker that connects the antibody to the payload. The MC-VC-Pab-NH2 TFA (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate, Trifluoroacetic acid salt) linker, in conjunction with the potent antimitotic agent Monomethyl Auristatin E (MMAE), is a well-established and clinically validated platform for ADC development.[1][2]

The MC-VC-Pab linker is a sophisticated system designed for controlled drug release.[3] It consists of:

-

Maleimidocaproyl (MC): A maleimide group that allows for stable, covalent conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[1][]

-

Valine-Citrulline (VC): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures that the payload is released preferentially inside the target cancer cell.

-

p-Aminobenzylcarbamate (Pab): A self-immolative spacer that, following the enzymatic cleavage of the VC linker, spontaneously releases the unmodified, fully active MMAE payload.

MMAE is a synthetic analogue of the natural product dolastatin 10 and is a highly potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, MMAE induces cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells. Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone agent but is ideal as a payload for targeted delivery via an ADC.

These application notes provide detailed protocols for the conjugation of MC-VC-Pab-NH2 with MMAE to a monoclonal antibody, as well as methods for the characterization and in vitro evaluation of the resulting ADC.

Data Presentation

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs constructed using the MC-VC-Pab-MMAE system.

| Parameter | Value | Reference |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | |

| In Vitro Cytotoxicity (IC50) | ||

| vc-MMAE construct in SKBR3 cells | 410.54 ± 4.9 nM | |

| vc-MMAE construct in HEK293 cells | 482.86 ± 6.4 nM | |

| Anti-CD22 Ab-MMAE in Reh cells | 143.3 ng/mL | |

| Anti-CD22 Ab-MMAE in JM1 cells | 211.0 ng/mL | |

| HB22.7–vcMMAE in NHL cell lines | 20–284 ng/ml | |

| In Vivo Efficacy | ||

| Anti-CD22-MC-vc-PAB-MMAE in Ramos xenograft model | 6.5 mg ADC/kg | |

| Anti-CD79b-MC-vc-PAB-MMAE in Ramos xenograft model | 2.5 mg ADC/kg | |

| ICAM1-MMAE in CCA tumor xenograft model | 5 mg/kg |

Table 1: Representative quantitative data for MC-VC-Pab-MMAE ADCs.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

Materials:

-

Monoclonal antibody (in a buffer free of primary amines, e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Desalting columns

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.

-

TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.

-

Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

TCEP Removal: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer. This step is critical to prevent the reduction of the maleimide group on the linker.

Protocol 2: Conjugation of MC-VC-Pab-MMAE to the Reduced Antibody

This protocol details the conjugation of the maleimide-activated linker-payload to the free thiol groups of the reduced antibody.

Materials:

-

Reduced monoclonal antibody (from Protocol 1)

-

MC-VC-Pab-MMAE

-

Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

N-acetylcysteine (optional, for quenching)

-

Desalting columns

Procedure:

-

Drug-Linker Preparation: Immediately before use, dissolve the MC-VC-Pab-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 1.2 to 1.5-fold molar excess of the dissolved MC-VC-Pab-MMAE to the reduced antibody solution. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Incubation: Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.

-

Quenching (Optional): The reaction can be quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug-linkers.

Materials:

-

Purified ADC

-

HIC column (e.g., BioPro HIC BF)

-

Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.8)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 2 mg/mL) in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the prepared ADC sample.

-

Elute the ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).

-

-

Data Analysis:

-

Monitor the elution profile at 280 nm.

-

Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.

-

Calculate the area percentage of each peak.

-

The weighted average DAR can be calculated using the following formula: DAR = Σ (% Peak Area of each species × DAR of each species) / 100

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)